molecular formula C9H7ClO4 B13870188 2-(3-Chloro-4-formylphenoxy)acetic acid

2-(3-Chloro-4-formylphenoxy)acetic acid

Cat. No.: B13870188
M. Wt: 214.60 g/mol
InChI Key: FHXAELMSUQYYOP-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-formylphenoxy)acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chloro group and a formyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-formylphenoxy)acetic acid typically involves the reaction of 3-chloro-4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution with chloroacetic acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(3-Chloro-4-formylphenoxy)acetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of phenoxyacetic acid derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound’s derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in treating various medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-formylphenoxy)acetic acid and its derivatives involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-(3-Chloro-4-formylphenoxy)acetic acid is unique due to the presence of both chloro and formyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

2-(3-chloro-4-formylphenoxy)acetic acid

InChI

InChI=1S/C9H7ClO4/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-4H,5H2,(H,12,13)

InChI Key

FHXAELMSUQYYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Cl)C=O

Origin of Product

United States

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